molecular formula C24H26N6O2 B611850 XMD-12 CAS No. 1234481-08-3

XMD-12

Cat. No. B611850
M. Wt: 430.51
InChI Key: DFQAJLQXPSPNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMD-12, also known as DUN57447, Aurora inhibitor (compound 1) or Aurora-IN-1, is an Auroro inhibitor, which targets Aurora A/B/C. (5.6/18.4/24.6 nM).

Scientific Research Applications

High-Throughput Microdissection for Next-Generation Sequencing

XMD-12, as part of expression microdissection (xMD), plays a pivotal role in precision medicine. It enables the isolation of specific cell populations from complex tissues or tumors, enhancing the accuracy of molecular results in studies involving genomics, transcriptomics, and proteomics. xMD has been utilized to isolate targets like cytokeratin AE1/AE3, p53, and estrogen receptor positive cells, facilitating mutation allele frequency detection in next-generation sequencing (NGS) by a minimum of 13-fold in samples with a small percentage of target cells (Rosenberg et al., 2016).

Expression Microdissection Adapted to Commercial Instruments

The adaptation of xMD to common laser microdissection instruments and commercial handheld laser devices has expanded its accessibility to the biomedical research community. This innovation offers improved dissection speed and precision in procuring cell populations for molecular analysis, significantly benefiting research on various diseases including cancer (Hanson et al., 2011).

Mathematical Modeling and Experimental Validation for xMD

A thermal model has been developed to analyze the temperature distribution and heat melt zone in xMD sample media. This model, validated through experiments, optimizes cell retrieval in xMD for improved diagnostics of diseases like cancer. The model addresses the photothermal effect in media with light-absorbing and scattering properties, crucial for the precision of xMD (Han et al., 2020).

Operator-Independent Retrieval of Cells for Molecular Profiling

XMD-12, as a part of expression microdissection (xMD), offers an operator-independent technique for procuring desired cells via molecular targeting. This method is instrumental in high-throughput molecular analysis of diseases, providing significant speed advantages over traditional tissue microdissection methods. xMD's capability to target cells molecularly has profound implications for cancer research and disease state studies (Tangrea et al., 2004).

properties

CAS RN

1234481-08-3

Product Name

XMD-12

Molecular Formula

C24H26N6O2

Molecular Weight

430.51

IUPAC Name

2-((4-(4-hydroxypiperidin-1-yl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one

InChI

InChI=1S/C24H26N6O2/c1-28-20-6-4-3-5-19(20)23(32)29(2)21-15-25-24(27-22(21)28)26-16-7-9-17(10-8-16)30-13-11-18(31)12-14-30/h3-10,15,18,31H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

DFQAJLQXPSPNJE-UHFFFAOYSA-N

SMILES

CN(C1=CN=C(NC2=CC=C(N3CCC(O)CC3)C=C2)N=C1N(C)C4=C5C=CC=C4)C5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DUN57447;  DUN 57447;  DUN-57447;  Aurora-IN-1;  XMD-12;  XMD12;  XMD 12; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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